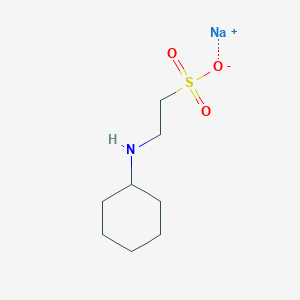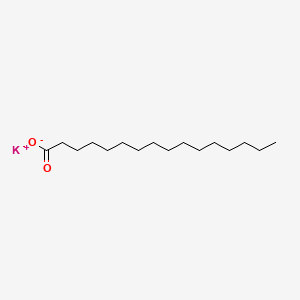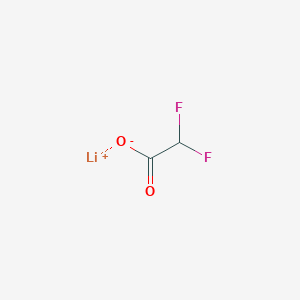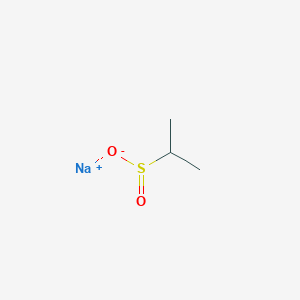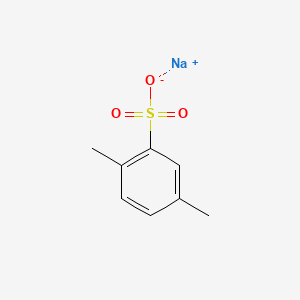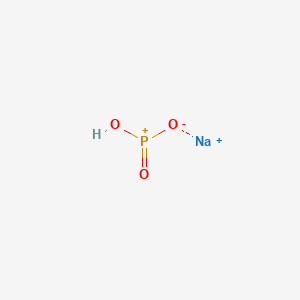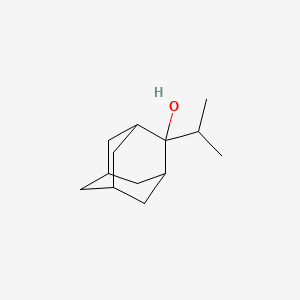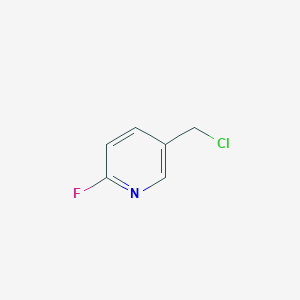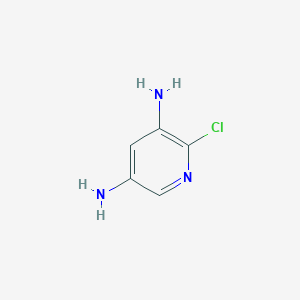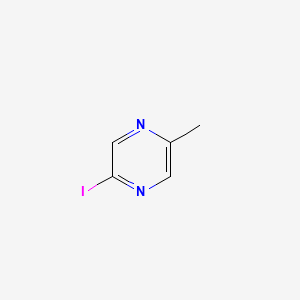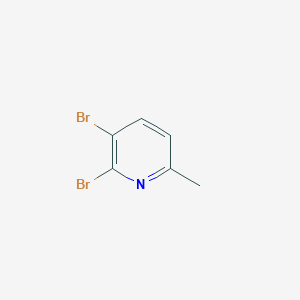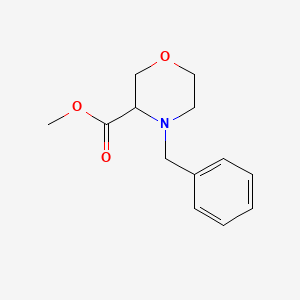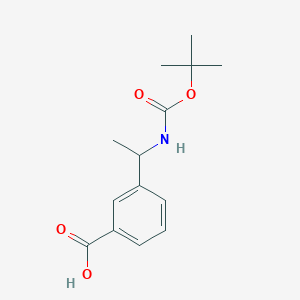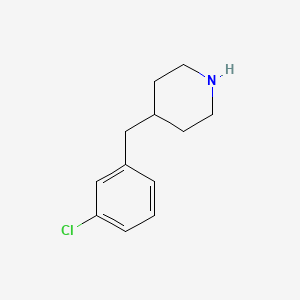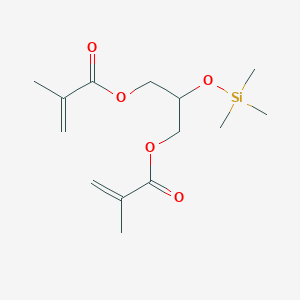
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane
Vue d'ensemble
Description
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane (BTMSP) is a highly versatile organic compound that has been used for a variety of applications in the scientific and industrial fields. BTMSP is a siloxypropane derivative, which is composed of three carbon atoms, two oxygen atoms, and two silicon atoms. It is a colorless liquid at room temperature and has a boiling point of 180°C. BTMSP has been widely used in the synthesis of polymers, in the production of coatings and adhesives, and in the manufacture of pharmaceuticals. It is also used as a cross-linking agent for biopolymers, as a catalyst for the polymerization of monomers, and as a plasticizer for polymers.
Applications De Recherche Scientifique
Application 1: Prosthetic Dentistry
- Methods of Application or Experimental Procedures: The MMA-BMPMS copolymer was prepared by mixing BMPMS monomer with MMA monomer at molar ratios of 0, 10, 30, 50, and 70 mol%. Then, 0.5 mass% of BPO was added to the monomer mixtures. The mixture was poured into a poly(propylene) tube and polymerization was done at 53°C for 5 days in a water bath followed by at 100°C for 1 h in a dry oven .
- Results or Outcomes: The MMA-BMPMS copolymer showed good hydrophobic properties compared with PMMA and was found to be suitable for repairing the PMMA denture .
Application 2: Antitumor Effects
- Summary of the Application: A synthetic Mannich base of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane (1,3-BPMU) was evaluated for its antitumor effects against HEP-G2 hepatoma cells and diethylnitrosamine (DEN)-induced hepatocarcinoma (HCC) in albino rats .
- Methods of Application or Experimental Procedures: The study involved in vitro analysis of the cytotoxicity and cell growth inhibition of 1,3-BPMU in HEP-G2 hepatoma cells. In vivo analysis involved the treatment of DEN-induced rats with 1,3-BPMU .
- Results or Outcomes: The 1,3-BPMU showed significant cytotoxicity and cell growth inhibition in HEP-G2 hepatoma cells. In DEN-induced rats, 1,3-BPMU treatment decreased the content of nucleic acids and increased the activities of various antioxidants .
Application 3: Biomedical Applications
- Summary of the Application: This compound is used in the synthesis of bioactive inorganic-organic hybrid resins containing mixtures of alkoxides of calcium/magnesium/zinc with polymerizable tetramethacrylate groups . These resins are used in various biomedical applications, especially in the field of dental, orthopedic, and coating applications .
- Methods of Application or Experimental Procedures: The processing parameters were optimized by investigating the influence of pH of the medium used for the hydrolysis of silane on the molecular weight of the resultant resin obtained . The resin hydrolyzed at pH 2 showed lower polymerization shrinkage, better depth of cure, good diametral tensile strength, and was non-cytotoxic to L929 fibroblasts with good cell viability and cell adhesion .
- Results or Outcomes: The resin hydrolyzed at pH 2 had a low molecular weight with high filler loading capacity (325 phr) compared to the one hydrolyzed at pH 10 . This new biocompatible polymer with low polymerization shrinkage stands as a potent candidate in biomedical applications .
Application 4: Denture Material
- Summary of the Application: A new soft resin material (MMA-BMPMS copolymer) consisting of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane (BMPMS) and methyl methacrylate (MMA) monomer was reported . This material is expected to show hydrophobic properties compared with PMMA and to be suitable for repairing the PMMA denture .
- Methods of Application or Experimental Procedures: The MMA-BMPMS copolymers were prepared by mixing BMPMS monomer with MMA monomer at molar ratios of 0, 10, 30, 50, and 70 mol% . Then, 0.5 mass% of BPO was added to the monomer mixtures . The mixture was poured into a poly(propylene) tube and polymerization was done at 53°C for 5 days in a water bath followed by at 100°C for 1 h in a dry oven .
- Results or Outcomes: The MMA-BMPMS copolymer showed good hydrophobicity and was found to be suitable for repairing the PMMA denture . These advantages will give a possibility of MMA-BMPMS copolymer using as a rebase material and/or a denture material .
Application 5: Orthopedic Applications
- Summary of the Application: This compound is used in the synthesis of bioactive inorganic-organic hybrid resins containing mixtures of alkoxides of calcium/magnesium/zinc with polymerizable tetramethacrylate groups . These resins are used in various orthopedic applications .
- Methods of Application or Experimental Procedures: The processing parameters were optimized by investigating the influence of pH of the medium used for the hydrolysis of silane on the molecular weight of the resultant resin obtained . The resin hydrolyzed at pH 2 showed lower polymerization shrinkage, better depth of cure, good diametral tensile strength, and was non-cytotoxic to L929 fibroblasts with good cell viability and cell adhesion .
- Results or Outcomes: The resin hydrolyzed at pH 2 had a low molecular weight with high filler loading capacity (325 phr) compared to the one hydrolyzed at pH 10 . This new biocompatible polymer with low polymerization shrinkage stands as a potent candidate in orthopedic applications .
Application 6: Coating Applications
- Summary of the Application: This compound is used in the synthesis of bioactive inorganic-organic hybrid resins containing mixtures of alkoxides of calcium/magnesium/zinc with polymerizable tetramethacrylate groups . These resins are used in various coating applications .
- Methods of Application or Experimental Procedures: The processing parameters were optimized by investigating the influence of pH of the medium used for the hydrolysis of silane on the molecular weight of the resultant resin obtained . The resin hydrolyzed at pH 2 showed lower polymerization shrinkage, better depth of cure, good diametral tensile strength, and was non-cytotoxic to L929 fibroblasts with good cell viability and cell adhesion .
- Results or Outcomes: The resin hydrolyzed at pH 2 had a low molecular weight with high filler loading capacity (325 phr) compared to the one hydrolyzed at pH 10 . This new biocompatible polymer with low polymerization shrinkage stands as a potent candidate in coating applications .
Propriétés
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-2-trimethylsilyloxypropyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O5Si/c1-10(2)13(15)17-8-12(19-20(5,6)7)9-18-14(16)11(3)4/h12H,1,3,8-9H2,2,4-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCFXCTVDHAMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621539 | |
| Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane | |
CAS RN |
247244-66-2 | |
| Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



